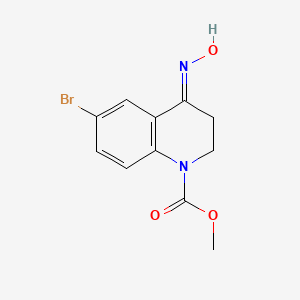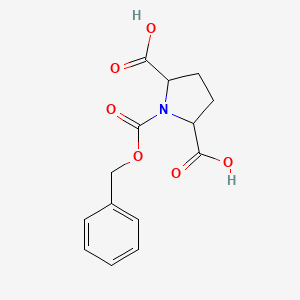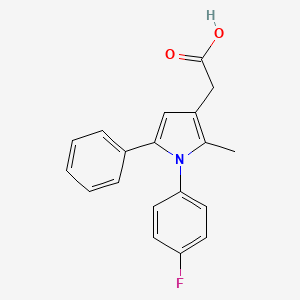
1H-Pyrrole-3-acetic acid, 1-(4-fluorophenyl)-2-methyl-5-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-3-acetic acid, 1-(4-fluorophenyl)-2-methyl-5-phenyl- is a complex organic compound that belongs to the pyrrole family This compound is characterized by the presence of a pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom The compound also features a 4-fluorophenyl group, a 2-methyl group, and a 5-phenyl group attached to the pyrrole ring
Vorbereitungsmethoden
The synthesis of 1H-Pyrrole-3-acetic acid, 1-(4-fluorophenyl)-2-methyl-5-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of ammonia or a primary amine.
Introduction of Substituents: The 4-fluorophenyl, 2-methyl, and 5-phenyl groups can be introduced through various substitution reactions. For example, the 4-fluorophenyl group can be added via a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and a Lewis acid catalyst.
Acetic Acid Functionalization: The acetic acid group can be introduced through a carboxylation reaction, where a suitable precursor is treated with carbon dioxide under basic conditions.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions for large-scale production.
Analyse Chemischer Reaktionen
1H-Pyrrole-3-acetic acid, 1-(4-fluorophenyl)-2-methyl-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic rings. Common reagents include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetic acid group may yield a carboxylic acid, while reduction of the carbonyl group may yield an alcohol.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole-3-acetic acid, 1-(4-fluorophenyl)-2-methyl-5-phenyl- has various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors. It can serve as a lead compound for the development of new pharmaceuticals.
Medicine: Research may focus on the compound’s potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties. Preclinical studies may investigate its efficacy and safety in animal models.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole-3-acetic acid, 1-(4-fluorophenyl)-2-methyl-5-phenyl- depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate various signaling pathways and cellular processes, leading to the observed effects. For example, the compound may inhibit the activity of a specific enzyme, thereby reducing the production of a pro-inflammatory mediator.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrole-3-acetic acid, 1-(4-fluorophenyl)-2-methyl-5-phenyl- can be compared with other similar compounds, such as:
1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(4-fluorophenyl)-: This compound has a similar structure but differs in the position and number of methyl groups on the pyrrole ring.
1H-Pyrrole-3-acetic acid, 1-(4-chlorophenyl)-2-methyl-5-phenyl-: This compound has a chlorine atom instead of a fluorine atom on the phenyl ring, which may affect its chemical reactivity and biological activity.
1H-Pyrrole-3-acetic acid, 1-(4-fluorophenyl)-2,5-dimethyl-: This compound has an additional methyl group on the pyrrole ring, which may influence its steric and electronic properties.
The uniqueness of 1H-Pyrrole-3-acetic acid, 1-(4-fluorophenyl)-2-methyl-5-phenyl- lies in its specific combination of substituents, which can result in distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
42779-94-2 |
|---|---|
Molekularformel |
C19H16FNO2 |
Molekulargewicht |
309.3 g/mol |
IUPAC-Name |
2-[1-(4-fluorophenyl)-2-methyl-5-phenylpyrrol-3-yl]acetic acid |
InChI |
InChI=1S/C19H16FNO2/c1-13-15(12-19(22)23)11-18(14-5-3-2-4-6-14)21(13)17-9-7-16(20)8-10-17/h2-11H,12H2,1H3,(H,22,23) |
InChI-Schlüssel |
ZZQPGNQRAUMMGH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(N1C2=CC=C(C=C2)F)C3=CC=CC=C3)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2'-(Dicyclohexylphosphino)-2,4,6-triisopropyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12890623.png)
![2-(Difluoromethyl)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12890629.png)
![Di-tert-butyl(2',4',6'-tricyclohexyl-4-methoxy-3,5,6-trimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12890630.png)
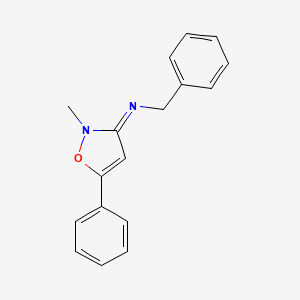


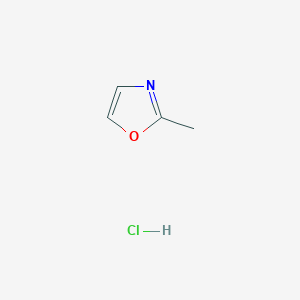

![3-(3-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12890672.png)
![1,4-Bis(7-methoxybenzo[d][1,3]dioxol-5-yl)hexahydrofuro[3,4-c]furan](/img/structure/B12890681.png)

![2-(Bromomethyl)-5-methoxybenzo[d]oxazole](/img/structure/B12890685.png)
